Lipophilicity (XLogP3) Comparison: Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate vs. 3-(4-Nitrophenyl)-1,2,4-oxadiazole
Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (target compound) exhibits a calculated XLogP3 value of 2.2, representing a 60% increase in lipophilicity compared to the unsubstituted analog 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2), which has a reported logP of approximately 1.34-1.37 . This difference is attributable to the ethyl carboxylate ester at the 5-position replacing the hydrogen atom present in the analog.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-(4-Nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2): logP = 1.344-1.37 |
| Quantified Difference | Approximately 0.83-0.86 log units higher (60% increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3) for target; experimental/calculated logP for comparator |
Why This Matters
Higher lipophilicity influences membrane permeability and oral bioavailability potential, making the target compound more suitable for CNS-penetrant or cell-permeable probe design compared to the more polar analog.
